molecular formula C25H23N3O4S2 B11497360 Ethyl 4-({[5-oxo-1-phenyl-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[5-oxo-1-phenyl-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11497360
M. Wt: 493.6 g/mol
InChI Key: SAEHTSVHOSYKFB-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a unique structure combining various functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions are used to form the imidazolidine ring structure.

    Substitution Reactions: These reactions involve the replacement of a functional group in a molecule with another functional group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.

Scientific Research Applications

ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can be compared with other similar compounds, such as:

    Imidazolidine Derivatives: These compounds share the imidazolidine ring structure and may have similar biological activities.

    Thioamide Compounds: These compounds contain a sulfur atom bonded to a carbonyl group and may exhibit similar reactivity.

    Benzoate Esters: These compounds contain the benzoate ester functional group and may have similar chemical properties.

The uniqueness of ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 4-[[2-[5-oxo-1-phenyl-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H23N3O4S2/c1-2-32-24(31)17-10-12-18(13-11-17)26-22(29)15-21-23(30)28(19-7-4-3-5-8-19)25(33)27(21)16-20-9-6-14-34-20/h3-14,21H,2,15-16H2,1H3,(H,26,29)

InChI Key

SAEHTSVHOSYKFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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